molecular formula C13H16N4O2 B1478082 2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1803565-80-1

2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1478082
CAS No.: 1803565-80-1
M. Wt: 260.29 g/mol
InChI Key: HNYGDOLPTRUUFY-UHFFFAOYSA-N
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Description

“2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a chemical compound with the molecular formula C13H16N4O2 . It has a molecular weight of 260.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a 1,2,4-oxadiazole ring, which is further connected to a 4-methoxypiperidine group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 260.29 and a molecular formula of C13H16N4O2 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the literature.

Scientific Research Applications

Antimicrobial and Anticancer Agents

A new series of oxadiazole analogues, closely related to the query compound, demonstrated significant antimicrobial and anticancer activities. These compounds, synthesized from 2-aminopyridine, showed higher selectivity towards certain cancer cell lines, including non-small cell lung cancer, with notable growth inhibition. Additionally, some analogues exhibited maximum antibacterial and antifungal activities, showcasing the potential of oxadiazole derivatives in therapeutic applications (Ahsan & Shastri, 2015).

Organic Light-Emitting Diodes (OLEDs)

Research into oxadiazole and pyridine-containing compounds has led to advancements in OLED technology. A specific bis(1,3,4-oxadiazole) system, PDPyDP, was synthesized and utilized in LEDs, demonstrating improved device efficiency. These findings highlight the compound's role in enhancing electron-injection/hole-blocking layers, crucial for developing more efficient OLEDs (Wang et al., 2001).

Antitubercular Activity

Compounds featuring the 1,3,4-oxadiazole ring, similar to the query molecule, have been synthesized and tested for their tuberculostatic activity. This research underscores the potential of such compounds in addressing tuberculosis, with some derivatives showing minimum inhibiting concentrations within a certain range, indicating a noteworthy potency against the disease (Foks et al., 2004).

Herbicidal Activity

Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have been developed, exhibiting moderate to high herbicidal activity against various weeds at certain application rates. These compounds, particularly one with potent activity without crop injury, suggest the utility of oxadiazole derivatives in agricultural settings to control weed growth while ensuring crop safety (Tajik & Dadras, 2011).

Anticancer Evaluation

A series of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases, incorporating pyridinyl motifs, were synthesized and screened for anticancer activity. Notably, Mannich bases showed potent activity against various cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Abdo & Kamel, 2015).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that some 1,2,4-oxadiazole derivatives have shown anticancer activity . Additionally, further studies could be conducted to understand its reactivity and potential applications in chemical synthesis.

Properties

IUPAC Name

5-(4-methoxypiperidin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-18-13(5-8-14-9-6-13)12-16-11(17-19-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGDOLPTRUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 3
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 4
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 5
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 6
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

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